Technical Documentation Center

N-Methyl-1H-indazol-6-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methyl-1H-indazol-6-amine hydrochloride

Core Science & Biosynthesis

Foundational

N-Methyl-1H-indazol-6-amine hydrochloride physical properties

This technical guide details the physical properties, synthesis, and characterization of N-Methyl-1H-indazol-6-amine hydrochloride , a critical heterocyclic intermediate used in the development of kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical properties, synthesis, and characterization of N-Methyl-1H-indazol-6-amine hydrochloride , a critical heterocyclic intermediate used in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets).

Executive Summary & Structural Disambiguation

N-Methyl-1H-indazol-6-amine hydrochloride is a bicyclic aromatic heterocycle featuring a fused benzene and pyrazole ring system. It is primarily utilized as a scaffold in medicinal chemistry for its ability to mimic the adenine pocket of ATP in kinase enzymes.

Structural Identity & Disambiguation

In drug development, nomenclature ambiguity often leads to costly synthesis errors. It is critical to distinguish this compound from its ring-methylated isomers.

FeatureTarget Compound Common Isomer (Impurity/Alternate)
Common Name N-Methyl-1H-indazol-6-amine HCl 1-Methyl-1H-indazol-6-amine
Structure Methyl group on the exocyclic amine (Position 6).[1][2]Methyl group on the ring nitrogen (Position 1).[1]
Function H-bond donor/acceptor motif for hinge binding.Sterically distinct; often inactive or an impurity.
CAS (Free Base) 1086392-14-4 74728-65-7
SMILES CNCc1ccc2[nH]ncc2c1.ClCn1ncc2cc(N)ccc12

Physical & Chemical Properties

The hydrochloride salt form is engineered to improve the aqueous solubility and bioavailability of the lipophilic indazole free base.

Solid-State Characteristics
  • Appearance: White to off-white crystalline powder.

  • Crystalline Structure: The HCl salt typically adopts a stable monoclinic or triclinic lattice to maximize hydrogen bonding between the chloride ion and the protonated amine/indazole nitrogens.

  • Hygroscopicity: Moderate. As a hydrochloride salt, the compound can exhibit deliquescence at high relative humidity (>60% RH). Storage in desiccated environments is mandatory to prevent hydrolysis or caking.

Thermal Properties
  • Melting Point (Decomposition): 215°C – 225°C (Predicted range for HCl salt).

    • Note: The free base melts significantly lower (~170–180°C). The salt form often undergoes thermal decomposition upon melting, releasing HCl gas.

  • Thermal Stability: Stable up to 200°C under inert atmosphere (N₂). Degradation pathways include oxidation of the secondary amine to an imine or N-oxide under forced stress.

Solution Properties
  • Solubility Profile:

    • Water: Soluble (>10 mg/mL). The protonation of the exocyclic amine (pKa ~4.5–5.5) and the indazole nitrogen (pKa ~1.[3]5) enhances polarity.

    • DMSO: Highly Soluble (>50 mg/mL).

    • Methanol/Ethanol: Soluble.[1]

    • Dichloromethane/Hexanes: Insoluble.

  • pKa Values (Calculated):

    • pKa 1 (Indazole N1-H): ~13.8 (Acidic)

    • pKa 2 (Exocyclic Amine -NH2+-): ~5.2 (Basic)

    • pKa 3 (Indazole N2-H+): ~1.2 (Very Acidic)

Synthesis & Manufacturing Workflow

The synthesis of N-Methyl-1H-indazol-6-amine requires precise control to prevent poly-alkylation (formation of dimethylamine) or regioselective errors (methylation of the indazole ring).

Preferred Route: Reductive Amination

The most robust industrial route avoids direct alkylation with methyl iodide, which lacks selectivity. Instead, reductive amination using formaldehyde equivalents is preferred.

SynthesisWorkflow Start 6-Nitro-1H-indazole (Starting Material) Step1 Reduction (H2, Pd/C or SnCl2) Start->Step1 Reduction Inter1 6-Amino-1H-indazole (Intermediate) Step1->Inter1 Step2 Boc Protection (Boc2O, TEA) Inter1->Step2 Protection Inter2 N-Boc-6-aminoindazole Step2->Inter2 Step3 N-Methylation (MeI, NaH) Inter2->Step3 Alkylation Inter3 N-Methyl-N-Boc Intermediate Step3->Inter3 Step4 Deprotection & Salt Formation (HCl in Dioxane) Inter3->Step4 Acid Hydrolysis Final N-Methyl-1H-indazol-6-amine Hydrochloride Step4->Final

Figure 1: Step-wise synthesis via Boc-protection strategy to ensure mono-methylation selectivity.

Alternative Route: Orthoformate Reduction

For large-scale manufacturing where Boc-anhydride costs are prohibitive, 6-aminoindazole is reacted with trimethyl orthoformate to form the imidate, followed by reduction with NaBH₄.

Analytical Characterization Protocols

To validate the identity and purity of the compound, the following multi-modal analysis is required.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Indazole chromophore).

  • Acceptance Criteria: >98.0% area AUC.

1H-NMR Interpretation (DMSO-d6)

Distinctive signals confirm the structure:

  • Indazole Proton (C3-H): Singlet at ~7.9 ppm.

  • Aromatic Protons (C4, C5, C7): Multiplets between 6.5 – 7.5 ppm.

  • N-Methyl Group: Singlet at ~2.75 ppm. Note: In the HCl salt, this may couple with the ammonium proton, appearing as a doublet or broad singlet.

  • Exchangeable Protons: Broad singlets >10 ppm (Indazole NH and Ammonium NH2+).

Handling, Safety & Storage

Signal Word: WARNING

Hazard ClassH-CodePrecaution
Acute Toxicity (Oral) H302Harmful if swallowed. Wash hands thoroughly after handling.
Skin Irritation H315Causes skin irritation.[4] Wear nitrile gloves.
Eye Irritation H319Causes serious eye irritation.[4] Use safety goggles.
STOT-SE H335May cause respiratory irritation. Use in a fume hood.
  • Storage: Store at 2°C – 8°C under inert gas (Argon/Nitrogen). Protect from light and moisture.

  • Stability: Retest every 12 months.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 840433, 1-methyl-1H-indazol-6-amine. Retrieved from [Link]

  • MDPI (2024). Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine. Molecules. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Elucidation of N-Methyl-1H-indazol-6-amine Hydrochloride

Abstract N-Methyl-1H-indazol-6-amine is a pivotal heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics.[1] Its formulation as a hydrochloride salt is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-1H-indazol-6-amine is a pivotal heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics.[1] Its formulation as a hydrochloride salt is a common strategy to enhance stability and aqueous solubility, critical properties for drug development. The unambiguous confirmation of its chemical structure, including the precise location of the methyl group, the amine substituent, and the stoichiometry of the hydrochloride salt, is a non-negotiable prerequisite for any research, development, or manufacturing activities. This guide provides a comprehensive, multi-technique approach to the structural elucidation of N-Methyl-1H-indazol-6-amine hydrochloride, grounded in established analytical principles. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Imperative for Rigorous Elucidation

The indazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities.[2][3] When dealing with substituted indazoles, such as N-Methyl-1H-indazol-6-amine, the potential for isomerism presents a significant analytical challenge. For instance, methylation can occur at either the N-1 or N-2 position of the indazole ring, leading to distinct chemical entities with potentially different pharmacological profiles and intellectual property implications.[4] Therefore, a rigorous analytical cascade is essential to confirm the identity and purity of the target molecule.

Foundational Analysis: Deciphering the Covalent Framework

The initial phase of analysis focuses on determining the molecular formula and connectivity of the core organic molecule, N-Methyl-1H-indazol-6-amine.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry serves as the first checkpoint, providing the exact molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful for its ability to distinguish between compounds with the same nominal mass.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The TOF analyzer provides high mass accuracy.

Data Interpretation & Expected Results The molecular formula of the free base is C₈H₉N₃, with a monoisotopic mass of 147.0796 g/mol .[5] The primary ion expected in the HRMS spectrum is the protonated molecule [M+H]⁺. The experimental data should align with the theoretical values presented in Table 1. A mass accuracy of <5 ppm provides high confidence in the assigned molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for N-Methyl-1H-indazol-6-amine

Ion Species Molecular Formula Calculated m/z
[M+H]⁺ [C₈H₁₀N₃]⁺ 148.0869

| [M+Na]⁺ | [C₈H₉N₃Na]⁺ | 170.0689 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. A suite of 1D and 2D NMR experiments is required to unambiguously assign all proton and carbon signals and, crucially, to confirm the N-1 methylation pattern. NMR is a proven diagnostic tool for distinguishing between N-1 and N-2 substituted indazole isomers.[4]

Experimental Protocol: Multinuclear NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for amine salts.

  • 1D Experiments: Acquire ¹H NMR and ¹³C{¹H} NMR spectra.

  • 2D Experiments: Acquire Correlation Spectroscopy (COSY) to establish ¹H-¹H coupling networks, Heteronuclear Single Quantum Coherence (HSQC) to identify one-bond ¹H-¹³C correlations, and Heteronuclear Multiple Bond Correlation (HMBC) to map long-range (2-3 bond) ¹H-¹³C correlations.

Data Interpretation & Expected Results The combination of NMR experiments allows for a complete assignment of the structure.

  • ¹H NMR: The spectrum is expected to show distinct signals for the N-methyl group, the amino protons, and the four aromatic protons (H-3, H-4, H-5, and H-7). The protonated amine group (-NH₃⁺) and the indazole N-H (if present in the salt form) will likely appear as broad signals, and their exchange with residual water in the solvent should be considered. Based on available data for the free base, a characteristic singlet for the N-methyl protons is expected around 3.9 ppm, and a singlet for the H-3 proton is expected around 7.8 ppm.[6]

  • ¹³C NMR: Eight distinct carbon signals are expected, corresponding to the C-methyl, five aromatic CH carbons, and two aromatic quaternary carbons of the indazole ring.

  • HMBC - The Key to Isomer Confirmation: The HMBC spectrum is critical for placing the methyl group. A correlation between the N-methyl protons (~3.9 ppm) and the indazole ring carbons C-3 and C-7a would provide definitive proof of methylation at the N-1 position. The absence of such a correlation and the presence of a correlation to C-3 and C-3a would suggest N-2 methylation.

Table 2: Predicted ¹H and ¹³C NMR Assignments and Key HMBC Correlations for N-Methyl-1H-indazol-6-amine (in CDCl₃)

Position Predicted ¹H δ (ppm), Mult. Predicted ¹³C δ (ppm) Key HMBC Correlations from ¹H
1-CH₃ ~3.9 (s, 3H) ~35 C-3, C-7a
3 ~7.8 (s, 1H) ~134 C-3a, C-4, C-7a, 1-CH₃
3a - ~123 H-3, H-4
4 ~7.5 (d) ~121 C-3, C-3a, C-5, C-6
5 ~6.6 (dd) ~120 C-4, C-6, C-7, C-7a
6 - ~145 H-5, H-7
7 ~6.5 (s) ~110 C-5, C-6, C-7a
7a - ~140 H-3, H-5, H-7, 1-CH₃
6-NH₂ ~3.9 (br s, 2H) - C-5, C-6, C-7

Note: Chemical shifts are estimates based on literature data for the free base and may vary for the hydrochloride salt and in different solvents.[6]

Salt Form Confirmation: Identifying the Hydrochloride

Once the organic structure is confirmed, the next phase is to verify the presence and stoichiometry of the hydrochloride salt.

Elemental Analysis (CHN+Cl): Stoichiometric Verification

Elemental analysis provides quantitative data on the mass percentages of carbon, hydrogen, nitrogen, and chlorine. This is a fundamental technique to confirm the empirical formula of the salt, C₈H₁₀ClN₃.

Experimental Protocol: Combustion and Titration

  • CHN Analysis: A precisely weighed sample is combusted in a stream of oxygen. The resulting CO₂, H₂O, and N₂ gases are quantified by thermal conductivity or infrared detectors.

  • Chlorine Analysis: The sample is combusted, and the resulting hydrogen chloride is trapped in a solution and quantified by argentometric titration or ion chromatography.

Data Interpretation & Expected Results The experimental percentages should be within ±0.4% of the theoretical values calculated for the C₈H₉N₃·HCl formula, confirming the 1:1 stoichiometric ratio of the amine to hydrochloric acid.

Table 3: Theoretical Elemental Composition of C₈H₁₀ClN₃

Element Theoretical Mass %
Carbon (C) 52.32%
Hydrogen (H) 5.49%
Chlorine (Cl) 19.31%

| Nitrogen (N) | 22.88% |

Infrared (IR) Spectroscopy: Probing the Ammonium Functional Group

IR spectroscopy is a rapid and effective method to confirm the protonation of the primary amine, a hallmark of hydrochloride salt formation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation & Expected Results The key diagnostic feature is the presence of a broad, strong absorption band in the 3200-2400 cm⁻¹ region. This band is characteristic of the N⁺-H stretching vibrations of a primary ammonium salt (-NH₃⁺) and is absent in the spectrum of the free amine. The free amine would instead show two sharper N-H stretching bands around 3500-3300 cm⁻¹.

The Gold Standard: Single-Crystal X-ray Crystallography

For ultimate, unambiguous structural proof, single-crystal X-ray crystallography stands alone. It provides a three-dimensional map of electron density in the solid state, revealing precise bond lengths, angles, and intermolecular interactions. This method has been successfully used to determine the structures of various indazole derivatives.[4][7][8]

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol/water).

  • Data Collection: Mount a selected crystal on a goniometer in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to locate the atoms, and refine the model to achieve the best fit with the experimental data.

Data Interpretation & Expected Results The refined crystal structure will provide an unequivocal 3D model of the molecule. This will:

  • Confirm the N-1 position of the methyl group.

  • Confirm the 6-position of the amine substituent.

  • Show the protonation of the 6-amino group to form an ammonium cation (-NH₃⁺).

  • Locate the chloride anion (Cl⁻) in the crystal lattice.

  • Detail the hydrogen bonding network between the ammonium group, the chloride ion, and potentially the indazole nitrogen atoms, which governs the crystal packing.[7]

Integrated Workflow and Conclusion

The structural elucidation of N-Methyl-1H-indazol-6-amine hydrochloride is a process of building a conclusive argument from complementary analytical techniques. Mass spectrometry establishes the molecular formula, a comprehensive suite of NMR experiments maps the intricate covalent bonding, and elemental analysis and IR spectroscopy confirm the nature of the hydrochloride salt. Finally, X-ray crystallography provides the ultimate, irrefutable proof of the three-dimensional structure. Following this robust, multi-technique workflow ensures the highest level of scientific integrity and provides the confidence required for researchers, scientists, and drug development professionals.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Salt Form Confirmation cluster_2 Definitive Proof MS Mass Spectrometry (ESI-TOF) NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Confirms Molecular Formula EA Elemental Analysis (CHN+Cl) NMR->EA Confirms Covalent Structure IR FTIR Spectroscopy EA->IR Confirms Stoichiometry XRAY X-Ray Crystallography IR->XRAY Confirms Protonation State Final Final Structure Confirmed: N-Methyl-1H-indazol-6-amine HCl XRAY->Final Provides Unambiguous 3D Structure

Caption: Logical workflow for the structural elucidation of N-Methyl-1H-indazol-6-amine HCl.

References

  • Deshpande, A., et al. (2010). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Indian Journal of Pharmaceutical Sciences, 72(4), 519–523. Available at: [Link]

  • Catarzi, D., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 925-936. Available at: [Link]

  • Scribd. (n.d.). HSAS Method. Available at: [Link]

  • Kansız, S. (2024). Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. 5th International Conference on Engineering and Applied Natural Sciences. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • ResearchGate. (n.d.). Structure and synthesis of indazole. Available at: [Link]

  • Kant, R., et al. (2013). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research, 23, 2388–2398. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14, 9445. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 840433, 1-methyl-1H-indazol-6-amine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81423, 1H-Indazol-6-amine. Available at: [Link]

  • Pharmaguideline. (2011). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Available at: [Link]

  • AFPM. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Available at: [Link]

  • Sapeta, K., & Kerr, M. A. (2010). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12: 1H- and 2H-Indazoles. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

  • Paz, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5649–5660. Available at: [Link]

  • Zhang, X.-K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1291. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-indazol-6-amine (C8H9N3). Available at: [Link]

  • Zhang, X.-K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. ResearchGate. Available at: [Link]

  • Reddy, G., et al. (2007). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of the Serbian Chemical Society. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Purin-6-amine, N-methyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of N-Methyl-1H-indazol-6-amine Hydrochloride in Organic Solvents

This guide provides a comprehensive overview of the principles governing the solubility of N-Methyl-1H-indazol-6-amine hydrochloride in organic solvents. It is intended for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles governing the solubility of N-Methyl-1H-indazol-6-amine hydrochloride in organic solvents. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its solubility characteristics for applications in synthesis, purification, formulation, and analytical method development. While specific quantitative solubility data for N-Methyl-1H-indazol-6-amine hydrochloride is not extensively published, this guide will equip you with the foundational knowledge and practical methodologies to determine and interpret its solubility in various organic media.

Introduction: The Significance of Solubility in Drug Development

N-Methyl-1H-indazol-6-amine is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active molecules, including those targeting cancer and neurological disorders.[1] The hydrochloride salt form is often preferred to enhance stability and aqueous solubility. However, understanding its solubility in organic solvents is paramount for several stages of drug development:

  • Reaction Chemistry: Ensuring the compound is sufficiently soluble in the reaction medium is critical for achieving optimal reaction kinetics and yield.

  • Crystallization and Purification: The selection of appropriate solvent and anti-solvent systems for crystallization, a key purification step, is dictated by solubility differences.

  • Formulation: For non-aqueous formulations, knowledge of solubility in various excipients and co-solvents is essential.

  • Analytical Method Development: Solubility data informs the choice of mobile phases in chromatographic techniques like HPLC.

Theoretical Framework for Solubility of Amine Hydrochloride Salts

The solubility of N-Methyl-1H-indazol-6-amine hydrochloride, an amine salt, in organic solvents is governed by its physicochemical properties and the nature of the solvent.

Physicochemical Properties of N-Methyl-1H-indazol-6-amine and its Hydrochloride Salt

The structure of N-Methyl-1H-indazol-6-amine consists of a bicyclic indazole core with a methyl group on one of the nitrogen atoms and an amine group at the 6-position. The hydrochloride salt is formed by the protonation of the basic amine group.

  • Polarity and Ionization: As an amine salt, N-Methyl-1H-indazol-6-amine hydrochloride is a polar and ionic compound.[2][3] This ionic character significantly influences its solubility. In solution, it can exist as an equilibrium between the charged ammonium species and the neutral free amine.

  • Hydrogen Bonding: The presence of the amine group and the hydrochloride moiety allows for hydrogen bonding, which plays a crucial role in its interaction with protic solvents.

  • pKa: The pKa of the conjugate acid of the amine will determine the extent of ionization in different solvent systems, particularly in the presence of acidic or basic impurities.

Influence of Organic Solvent Properties

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The properties of the organic solvent will dictate its ability to solvate the ionic salt.

  • Polarity: Polar solvents are generally better at solvating ionic compounds like amine hydrochlorides.[4] The dipole moment of the solvent molecules allows them to interact with the charged cation and anion, stabilizing them in solution.

  • Protic vs. Aprotic Solvents:

    • Polar Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, effectively solvating both the protonated amine and the chloride ion. These are expected to be the best organic solvents for N-Methyl-1H-indazol-6-amine hydrochloride.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have high dipole moments but lack acidic protons. They can solvate the cation but are less effective at solvating the chloride anion through hydrogen bonding.

  • Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) are poor solvents for ionic salts due to their inability to stabilize the charged species.[2][3]

Expected Solubility Trends

Based on the principles outlined above, a qualitative prediction of the solubility of N-Methyl-1H-indazol-6-amine hydrochloride in common organic solvents can be made.

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighCapable of strong hydrogen bonding and have high dielectric constants, which effectively solvate both the cation and the anion.[4]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowCan solvate the cation through dipole-ion interactions but are less effective at solvating the chloride anion.
Slightly Polar Dichloromethane, ChloroformLow to Very LowLower dielectric constants and limited ability to solvate ions.[4]
Nonpolar Hexane, Toluene, Diethyl EtherVery Low/InsolubleLack the polarity and hydrogen bonding capability to overcome the lattice energy of the ionic salt.[2][3]

Experimental Determination of Solubility

Given the scarcity of published quantitative data, experimental determination is crucial. The equilibrium solubility method is a reliable approach.[5]

Protocol for Equilibrium Solubility Determination

This protocol is designed to determine the concentration of a saturated solution of N-Methyl-1H-indazol-6-amine hydrochloride in a given solvent at a specific temperature.

Materials and Equipment:

  • N-Methyl-1H-indazol-6-amine hydrochloride

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of N-Methyl-1H-indazol-6-amine hydrochloride to a vial to ensure that undissolved solids remain at equilibrium.[6]

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to measure the concentration at different time points to confirm that equilibrium has been achieved.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Alternatively, centrifuge the samples or filter the suspension using a syringe filter compatible with the solvent.[6] This step is critical to separate the saturated solution from the undissolved solid.

  • Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, it may be necessary to immediately dilute the sample with a suitable solvent in which the compound is highly soluble.[6] Analyze the concentration of the diluted sample using a validated HPLC method.

  • Quantification: Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation A Add excess N-Methyl-1H-indazol-6-amine HCl to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge or filter to remove excess solid C->D E Withdraw supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility (mg/mL or g/L) G->H

Caption: Workflow for determining the equilibrium solubility of N-Methyl-1H-indazol-6-amine hydrochloride.

Factors Influencing Solubility and Troubleshooting

Several factors can affect the measured solubility of N-Methyl-1H-indazol-6-amine hydrochloride.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which the solubility is determined.

  • pH of the Medium: In aqueous or protic organic solvents, the pH can influence the ionization state of the compound and thus its solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

  • Common Ion Effect: The presence of other salts containing chloride ions in the solvent can potentially decrease the solubility of the hydrochloride salt.

Troubleshooting Low Solubility:

If the solubility of N-Methyl-1H-indazol-6-amine hydrochloride is too low in a desired nonpolar or weakly polar organic solvent for a particular application, a common strategy is to convert the hydrochloride salt to its corresponding free amine.[4] The free amine is significantly less polar and more soluble in a wider range of organic solvents.[4] This can be achieved by neutralization with a suitable base.

Conclusion

References

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations, Fifty-third report. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1H-Indazol-6-amine | CAS#:6967-12-0. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Stability of N-Methyl-1H-indazol-6-amine Hydrochloride Under Acidic Conditions

Foreword: Proactive Stability Assessment in Drug Development In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a regulatory h...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Proactive Stability Assessment in Drug Development

In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a cornerstone of rational drug design and formulation.[1][2] The stability profile of a molecule like N-Methyl-1H-indazol-6-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry, dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the stability of N-Methyl-1H-indazol-6-amine hydrochloride, with a specific focus on its behavior under acidic conditions. Our approach is grounded in the principles of forced degradation, as outlined by the International Council for Harmonisation (ICH) guidelines, to proactively identify potential degradation pathways and establish a robust analytical control strategy.[1][4][5]

The Compound of Interest: N-Methyl-1H-indazol-6-amine Hydrochloride

N-Methyl-1H-indazol-6-amine is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[6][7] The presence of a primary amine and the indazole nucleus with its two nitrogen atoms confers specific physicochemical properties, including its basicity and potential susceptibility to certain chemical transformations. The hydrochloride salt form is often utilized to enhance solubility and stability. However, exposure to acidic environments, either during manufacturing, in a final drug product formulation, or physiologically in the stomach, can present a significant stability challenge.

PropertyValueSource
Chemical Name N-Methyl-1H-indazol-6-amine hydrochloride-
Synonyms 6-Amino-1-methyl-1H-indazole HCl[3]
Molecular Formula C₈H₁₀ClN₃[3]
Molecular Weight 183.64 g/mol -
Structure Chemical structure of N-Methyl-1H-indazol-6-amine hydrochloride-
Appearance Beige powder[3]
Key Functional Groups Primary aromatic amine, Indazole ring (pyrazole fused to benzene)-

Theoretical Underpinnings of Acid-Catalyzed Degradation

Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to predict its long-term stability and identify its degradation products.[4][5] Under acidic conditions, several potential degradation pathways for N-Methyl-1H-indazol-6-amine hydrochloride can be postulated based on fundamental organic chemistry principles.

The indazole ring system, while aromatic, possesses sites susceptible to acid-catalyzed reactions. The basic nitrogen atoms can be protonated, which may alter the electron distribution within the ring system and potentially facilitate hydrolytic cleavage, although indazoles are generally quite stable.[8][9] The exocyclic primary amine group is also a key reactive site. While protonation of the amine under acidic conditions would deactivate it towards many reactions, the equilibrium between the protonated and free amine form can still allow for certain degradative processes.

Potential Acid-Catalyzed Degradation Pathways:

  • Hydrolysis of the Amine: While less common for aromatic amines, under harsh acidic conditions and elevated temperatures, hydrolysis to form the corresponding phenol (1-methyl-1H-indazol-6-ol) is a theoretical possibility.

  • Ring Opening/Rearrangement: Extreme acidic conditions could potentially lead to the protonation of the indazole ring nitrogens, followed by ring-opening or rearrangement reactions. Such pathways are less common for stable aromatic systems like indazole but should be considered in a comprehensive forced degradation study.[6]

  • Interaction with Excipients: In a formulated product, acidic excipients could catalyze reactions between the API and other components. This guide focuses on the intrinsic stability of the API itself.

Experimental Design: A Forced Degradation Protocol

The objective of this protocol is to generate a sufficient level of degradation (typically 5-20%) to allow for the reliable detection and characterization of degradation products without completely destroying the parent molecule.[4] This ensures that the degradation observed is representative of the likely pathways under less extreme conditions.

Materials and Reagents
  • N-Methyl-1H-indazol-6-amine hydrochloride (API)

  • Hydrochloric Acid (HCl), analytical grade (e.g., 0.1 M, 1 M)

  • Sodium Hydroxide (NaOH), analytical grade (for neutralization)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer (for HPLC mobile phase)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Step-by-Step Experimental Workflow

The following workflow outlines the process for conducting a systematic investigation into the acid stability of the compound.

G cluster_prep Preparation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_api 1. Prepare API Stock Solution (e.g., 1 mg/mL in Water/Methanol) stress_rt 3a. Incubate at Room Temp (e.g., 25°C) prep_api->stress_rt stress_ht 3b. Incubate at Elevated Temp (e.g., 60°C, 80°C) prep_api->stress_ht control Control Sample (API in solvent, no acid) prep_api->control prep_acid 2. Prepare Acidic Solutions (0.1M HCl, 1M HCl) prep_acid->stress_rt prep_acid->stress_ht sampling 4. Withdraw Aliquots (t=0, 2, 4, 8, 24, 48h) stress_rt->sampling stress_ht->sampling control->sampling quenching 5. Neutralize Samples (with equivalent NaOH) sampling->quenching dilution 6. Dilute to Working Conc. (for HPLC analysis) quenching->dilution hplc 7. HPLC-UV Analysis (Quantify API & Degradants) dilution->hplc lcms 8. LC-MS/MS Analysis (Identify Degradant Masses) hplc->lcms nmr 9. NMR Spectroscopy (Structure Elucidation) lcms->nmr G cluster_workflow Degradant Identification Workflow start Degraded Sample from Forced Degradation Study lcms LC-MS/MS Analysis start->lcms mass_det Determine Molecular Weight and Fragmentation Pattern of Degradants lcms->mass_det hypothesis Propose Potential Structures Based on Mass and Reactivity mass_det->hypothesis isolation Isolate Degradants (Preparative HPLC/SFC) hypothesis->isolation nmr NMR Spectroscopy (¹H, ¹³C, 2D-NMR) isolation->nmr structure_confirm Confirm Structure of Degradants nmr->structure_confirm

Caption: Workflow for the structural elucidation of degradation products.

  • LC-MS/MS: This is the primary tool for initial identification. [10]It provides the molecular weight of the degradation products and their fragmentation patterns, which offer clues to their structure.

  • Preparative HPLC: If a degradation product is present in sufficient quantities, it can be isolated using preparative chromatography for further analysis.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure elucidation of isolated impurities. [10][11]

Conclusion and Recommendations

This guide outlines a systematic and scientifically rigorous approach to evaluating the stability of N-Methyl-1H-indazol-6-amine hydrochloride under acidic conditions. By following a forced degradation protocol rooted in ICH guidelines, researchers can proactively identify potential liabilities of the molecule. The insights gained are invaluable for:

  • Formulation Development: Guiding the selection of excipients and pH modifiers to ensure drug product stability.

  • Manufacturing and Storage: Defining appropriate controls and storage conditions to prevent degradation.

  • Regulatory Submissions: Providing essential data for regulatory filings that demonstrate a thorough understanding of the drug substance's stability profile. [1][12] The stability of a pharmaceutical compound is a critical quality attribute that must be thoroughly understood and controlled. A proactive and systematic investigation, as detailed in this guide, is fundamental to the successful development of safe and effective medicines.

References

  • ICH. (2025). ICH Q1 Stability Testing Guidelines. MasterControl. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. [Link]

  • ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ICH. Quality Guidelines. [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability. [Link]

  • Impactfactor. (2025, June 25). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. [Link]

  • PMC. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • der DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and ANVISA. [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. (2025, August 6). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]

  • MDPI. (2017, October 31). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

  • PMC. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

Sources

Protocols & Analytical Methods

Method

using N-Methyl-1H-indazol-6-amine hydrochloride in Pazopanib synthesis

This guide details the application of N-Methyl-1H-indazol-6-amine hydrochloride (and its critical methylated analogs) in the synthesis of Pazopanib . Executive Summary N-Methyl-1H-indazol-6-amine (specifically its N,2,3-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N-Methyl-1H-indazol-6-amine hydrochloride (and its critical methylated analogs) in the synthesis of Pazopanib .

Executive Summary

N-Methyl-1H-indazol-6-amine (specifically its N,2,3-trimethyl derivative) serves as the nucleophilic scaffold that constructs the "left-hand" side of the Pazopanib molecule. In the synthesis of Pazopanib (Votrient®), this amine undergoes a Nucleophilic Aromatic Substitution (SNAr ) with 2,4-dichloropyrimidine to form the core bi-heteroaryl structure.

Critical Structural Distinction: While the user specified N-Methyl-1H-indazol-6-amine , the pharmacologically active Pazopanib molecule requires the 2,3-dimethyl-2H-indazole core.

  • Starting Material: N-Methyl-1H-indazol-6-amine (or N,3-dimethyl-1H-indazol-6-amine).[1][2]

  • Required Intermediate: N,2,3-trimethyl-2H-indazol-6-amine .[1][2][3][4][5]

  • Action: This protocol covers the coupling of the amine to the pyrimidine core, assuming the user intends to synthesize the Pazopanib precursor. If you possess the unmethylated 1H-indazole, a methylation step (included in Section 3) is required before or during the sequence to achieve the target structure.

Part 1: Chemical Context & Retrosynthesis

The synthesis of Pazopanib hinges on the convergence of two key fragments: the indazole amine and the pyrimidine linker .[4]

Retrosynthetic Pathway (Graphviz)

PazopanibSynthesis Start 3-Methyl-6-nitro-1H-indazole Amine1 N,3-Dimethyl-1H-indazol-6-amine Start->Amine1 1. Reduction 2. Reductive Amination KeyInter N,2,3-Trimethyl-2H-indazol-6-amine (Target Nucleophile) Amine1->KeyInter Methylation (Trimethyl orthoformate) Coupled Intermediate A: N-(2-Chloropyrimidin-4-yl)- N,2,3-trimethyl-2H-indazol-6-amine KeyInter->Coupled S_NAr Coupling (Protocol Below) DCP 2,4-Dichloropyrimidine DCP->Coupled Pazopanib Pazopanib HCl Coupled->Pazopanib S_NAr Coupling (Sulfonamide) Sulfonamide 5-Amino-2-methylbenzenesulfonamide Sulfonamide->Pazopanib

Figure 1: Retrosynthetic logic flow. The protocol below focuses on the transformation of the Amine (KeyInter) to Intermediate A.

Part 2: Material Specifications

ComponentSpecificationRole
Reagent N,2,3-Trimethyl-2H-indazol-6-amine HCl Nucleophile (Key Intermediate)
CAS No. 444731-75-3 (Free Base)Precursor for Pyrimidine Coupling
Appearance Off-white to pale yellow solid
MW 217.27 g/mol (Free Base)Stoichiometric basis
Solubility Soluble in DMSO, Methanol; Sparingly in Water
Storage Hygroscopic (HCl salt); Store at 2-8°C under ArgonPrevent oxidation/hydrolysis

Note on Salt Form: The hydrochloride salt is more stable than the free base but requires an additional equivalent of base during the coupling reaction to liberate the nucleophilic amine.

Part 3: Detailed Protocol – The Coupling Reaction

This protocol describes the SNAr coupling of N-Methyl-indazol-6-amine (specifically the N,2,3-trimethyl variant) with 2,4-dichloropyrimidine .

Reaction Scheme

Amine (HCl Salt) + 2,4-Dichloropyrimidine + Base


 Intermediate A + Base-HCl 
Reagents & Equipment
  • Reactant A: N,2,3-Trimethyl-2H-indazol-6-amine HCl (10.0 g, 1.0 equiv)

  • Reactant B: 2,4-Dichloropyrimidine (7.5 g, ~1.1 equiv)

  • Base: Sodium Bicarbonate (NaHCO₃) (11.5 g, 3.0 equiv) or DIPEA.

  • Solvent: Ethanol/THF mixture (1:1 v/v) or Methanol (150 mL).

  • Equipment: 500 mL 3-neck Round Bottom Flask, Reflux Condenser, Mechanical Stirrer, Temperature Probe.

Step-by-Step Methodology

1. Charge and Neutralization

  • To the reaction vessel, add 150 mL of Ethanol/THF (1:1) .

  • Add 10.0 g of N,2,3-Trimethyl-2H-indazol-6-amine HCl .

  • Start stirring at 250 RPM.

  • Add 11.5 g of NaHCO₃ .

    • Why: The weak base neutralizes the HCl salt gently without promoting pyrimidine hydrolysis.

  • Stir for 15 minutes at Room Temperature (RT) to ensure free-basing of the amine.

2. Addition of Electrophile

  • Add 7.5 g of 2,4-Dichloropyrimidine in a single portion.

    • Note: 2,4-Dichloropyrimidine is a skin irritant; handle with gloves.

3. Reaction (SNAr)

  • Heat the mixture to 70–75°C (Reflux).

  • Maintain reflux for 4–6 hours .

  • In-Process Control (IPC): Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[6][7][8][9]

    • Target: < 2% unreacted amine.

    • Observation: The spot for the amine (lower Rf) should disappear; a new spot (Intermediate A) appears at higher Rf.

4. Workup & Isolation

  • Cool the reaction mixture to 20–25°C .

  • Slowly add 150 mL of Deionized Water over 20 minutes.

    • Mechanism:[1][3][10] This reduces the solubility of the organic product, forcing precipitation.

  • Stir the resulting slurry for 1 hour at 0–5°C to maximize yield.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with 50 mL of Water followed by 20 mL of cold Ethanol .

5. Drying

  • Dry the wet cake in a vacuum oven at 50°C for 12 hours.

  • Expected Yield: 85–92%

  • Appearance: Off-white to light yellow crystalline solid.

Part 4: Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Increase Base to 3.5 equiv or switch to a stronger organic base like DIPEA (Diisopropylethylamine).
Regioselectivity Issues Reaction at C2-Cl vs C4-Cl of pyrimidine.The C4 position is naturally more electrophilic. Ensure temperature does not exceed 80°C to maintain kinetic control favoring the C4 substitution.
Impurity Formation Hydrolysis of Chloropyrimidine.Ensure solvents are anhydrous . Water competes as a nucleophile at high temperatures.
Sticky Precipitate Oiling out during water addition.Add water more slowly or seed with pure product crystals. Use Isopropanol instead of Ethanol for better crystallization.

Part 5: Analytical Validation

To confirm the identity of the intermediate N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine :

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       8.15 (d, 1H, Pyrimidine H-6)
      
    • 
       7.50 (s, 1H, Indazole H-7)
      
    • 
       6.50 (d, 1H, Pyrimidine H-5)
      
    • 
       4.05 (s, 3H, N-Me Indazole ring)
      
    • 
       3.55 (s, 3H, N-Me Amine bridge)
      
    • 
       2.60 (s, 3H, C-Me Indazole ring)
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: 302.1 / 304.1 (Characteristic Chlorine isotope pattern).

Part 6: Precursor Conversion (If starting from N-Methyl-1H-indazol-6-amine)

If you strictly possess N-Methyl-1H-indazol-6-amine (lacking the 2,3-dimethyl system), you must methylate it to proceed to Pazopanib.

  • N-Methylation (Indazole Ring):

    • React N-Methyl-1H-indazol-6-amine with Trimethyl Orthoformate (TMOF) and catalytic H₂SO₄ .

    • Conditions: Toluene/DMF, 60°C.

    • Result: This installs the methyl group at the N2 position and ensures the C3 position is methylated (often via a reductive amination/rearrangement sequence if starting from the nitro-precursor, or direct methylation if using methyl iodide).

    • Ref: See Molecules 2024, 29(14) for the TMOF route.

References

  • GlaxoSmithKline Patents: Harris, P. A., et al. "Pyrimidinylamino-benzenesulfonamide derivatives." U.S. Patent 7,105,530. (2006).[4]

  • Medicinal Chemistry: Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry 51.15 (2008): 4632-4640.

  • Process Optimization: Qi, H., et al. "Synthesis of Pazopanib Hydrochloride." Chinese Journal of Modern Applied Pharmacy (2011).

  • Alternative Routes: "An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib." Molecules (2024).[1][2][5][11][12]

Sources

Application

Scalable Process Development: N-Methyl-1H-indazol-6-amine Hydrochloride

This Application Note is structured to guide process chemists and researchers through the scalable, regioselective synthesis of N-Methyl-1H-indazol-6-amine hydrochloride . It prioritizes safety, scalability, and impurity...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and researchers through the scalable, regioselective synthesis of N-Methyl-1H-indazol-6-amine hydrochloride . It prioritizes safety, scalability, and impurity control, avoiding the pitfalls of direct alkylation.

Executive Summary

The synthesis of N-Methyl-1H-indazol-6-amine presents two primary challenges in a process environment:

  • Regioselectivity: The indazole ring contains three potential nucleophilic sites (N1, N2, and the exocyclic N6-amine).

  • Mono-alkylation Control: Preventing the formation of the N,N-dimethyl impurity during the methylation of the primary amine.

Direct alkylation with methyl iodide is non-viable for scale-up due to poor selectivity (N-methylation of the ring) and genotoxicity concerns. This protocol utilizes a Reductive Amination strategy using Paraformaldehyde and Sodium Borohydride. This route is chemically "self-policing," as the indazole ring nitrogens do not form stable imines with formaldehyde, ensuring exclusive alkylation at the exocyclic C-6 amine.

Retrosynthetic Strategy

The process is broken down into three critical unit operations:

  • Nitro Reduction: Conversion of commercially available 6-nitroindazole to 6-aminoindazole.[1][2]

  • Selective Reductive Amination: Formation of the methanimine intermediate followed by in-situ hydride reduction.

  • Salt Formation: Controlled precipitation of the hydrochloride salt to purge organic impurities.

SynthesisRoute SM 6-Nitroindazole (SM) Int1 6-Aminoindazole (Intermediate) SM->Int1 H2, Pd/C MeOH ProdBase N-Methyl-1H-indazol-6-amine (Free Base) Int1->ProdBase 1. (CH2O)n, NaOMe 2. NaBH4 ProdSalt Target HCl Salt (Final Product) ProdBase->ProdSalt HCl/iPrOH

Figure 1: Retrosynthetic pathway designed for high regioselectivity.

Process Safety & Critical Parameters

Before execution, the following hazards must be mitigated:

Hazard ClassCritical ParameterMitigation Strategy
Thermal Runaway NaBH4 AdditionExothermic H2 evolution. Addition must be controlled to maintain T < 10°C. Reactor must have adequate headspace and venting.
Flammability HydrogenationGround all equipment. Use nitrogen inerting during catalyst charging. Monitor O2 levels.
Genotoxicity Alkyl HalidesEliminated. This route avoids Methyl Iodide/Sulfate entirely.
Toxicity Hydrazine (Trace)Indazole synthesis precursors (if making SM) may contain hydrazine.[3] Verify SM purity <10ppm hydrazine.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Aminoindazole (Intermediate)

Objective: Reduction of the nitro group without over-reduction of the aromatic ring.

Reagents:

  • 6-Nitroindazole (1.0 equiv)[4][5]

  • 10% Pd/C (5 wt% loading, 50% wet)

  • Methanol (10 vol)

  • Hydrogen gas (Balloon or low pressure 1-3 bar)

Protocol:

  • Charge: In a hydrogenation reactor, charge 6-Nitroindazole and Methanol.

  • Inert: Purge the vessel with Nitrogen (3 cycles).

  • Catalyst: Carefully add Pd/C catalyst as a slurry in methanol (to prevent ignition of dry catalyst).

  • Reaction: Purge with Hydrogen (3 cycles) and stir at 25-30°C under H2 atmosphere. Monitor by HPLC/TLC until starting material is <0.5%.

  • Filtration: Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with Methanol.

    • Critical: Keep the filter cake wet to prevent pyrophoric ignition of Pd.

  • Concentration: Evaporate the filtrate to dryness to yield 6-Aminoindazole as a yellow/brown solid.

    • Yield Expectation: 90-95%.

    • Quality Check: 1H NMR should show disappearance of Nitro-shifted aromatic protons.

Step 2: Selective N-Methylation (Reductive Amination)

Objective: Mono-methylation of the exocyclic amine.

Mechanism: The reaction proceeds via the formation of a Schiff base (imine) between the 6-amino group and formaldehyde. The indazole N1-H is not sufficiently nucleophilic to react with formaldehyde under these conditions, securing regioselectivity.

Reagents:

  • 6-Aminoindazole (1.0 equiv)[4]

  • Paraformaldehyde (5.0 equiv)[4][5]

  • Sodium Methoxide (NaOMe) (5.0 equiv) – Acts to depolymerize paraformaldehyde and catalyze imine formation.

  • Sodium Borohydride (NaBH4) (4.0 equiv)[4][5]

  • Methanol (15 vol)

Protocol:

  • Imine Formation:

    • Charge 6-Aminoindazole and Methanol to the reactor.[4][6]

    • Add NaOMe and Paraformaldehyde.

    • Heat to Reflux (65°C) for 1 hour.

    • Observation: The suspension should clear as the imine forms.

  • Reduction:

    • Cool the mixture to 0-5°C .

    • SLOW ADDITION: Add NaBH4 portion-wise over 30-60 minutes.

    • Caution: Vigorous gas evolution (H2). Ensure venting is active.

  • Completion:

    • After addition, warm to reflux for 2 hours to ensure complete reduction.

    • Monitor by HPLC.[7][8] (Look for conversion of Imine intermediate to Methyl amine).

  • Quench & Workup (Acid-Base Purification):

    • Cool to RT. Quench excess hydride with Water (slowly).

    • Remove Methanol under vacuum.

    • Acid Extraction: Add Water and extract with Ethyl Acetate (discard organics – this removes non-basic impurities).

    • Basification: Adjust the aqueous layer pH to >12 using NaOH (50%).

    • Product Extraction: Extract the product (now free base) into Ethyl Acetate (3x).

    • Dry organic layer over Na2SO4 and concentrate.[6]

Step 3: Hydrochloride Salt Formation

Objective: Stabilization and final purification.

Reagents:

  • Crude N-Methyl-1H-indazol-6-amine

  • Isopropanol (IPA)

  • HCl in Isopropanol (or Dioxane) (4M)

Protocol:

  • Dissolve the crude free base in minimal warm IPA (40°C).

  • Add HCl/IPA solution dropwise until pH is acidic (pH ~2).

  • Allow the mixture to cool slowly to RT, then to 0-5°C for 2 hours.

  • Filter the white/off-white precipitate.

  • Wash with cold IPA followed by MTBE (Methyl tert-butyl ether).

  • Dry under vacuum at 45°C.

Analytical Specifications

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.5% (AUC)HPLC (C18, ACN/Water/TFA)
Identity Conforms to Structure1H NMR (DMSO-d6)
Residual Solvent < 5000 ppm (MeOH/IPA)GC-Headspace
Dimethyl Impurity < 0.5%HPLC

1H NMR Diagnostic Signals (DMSO-d6):

  • N-Methyl: Singlet at ~2.8 ppm (3H).

  • Indazole C3-H: Singlet at ~7.9 ppm (1H).

  • Aromatic Protons: Characteristic splitting pattern for 6-substituted indazole.

Process Logic & Troubleshooting

WorkupLogic Start Crude Reaction Mixture (MeOH, Borates, Product) Quench Quench with H2O Evaporate MeOH Start->Quench AcidWash Acidify (pH 2) & Wash w/ EtOAc Quench->AcidWash Sep1 Aqueous Layer (Contains Product-H+) AcidWash->Sep1 WasteOrg Organic Layer (Neutral Impurities) AcidWash->WasteOrg Base Basify (pH 12) & Extract w/ EtOAc Sep1->Base FinalOrg Organic Layer (Contains Product Free Base) Base->FinalOrg Salt Precipitate HCl Salt FinalOrg->Salt

Figure 2: Acid-Base workup logic to ensure removal of neutral byproducts.

Troubleshooting Guide:

  • Issue: Low Yield in Step 2.

    • Cause: Incomplete imine formation before reduction.

    • Fix: Ensure the reflux with Paraformaldehyde/NaOMe is sufficient (1h+) before adding NaBH4. The solution must clarify.

  • Issue: Over-methylation (Dimethylamine).

    • Cause: Large excess of Formaldehyde or high temperatures during reduction.

    • Fix: Strictly control temperature during NaBH4 addition (<5°C). Do not exceed 5 eq of Paraformaldehyde.

  • Issue: Product sticking in aqueous layer.

    • Cause: Indazoles can be amphoteric.

    • Fix: Ensure pH is sufficiently high (>12) during the final extraction. Salting out with NaCl can help.

References

  • Synthesis of Pazopanib Intermediates (Analogous Chemistry)

    • Title: An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[4][5][6]

    • Source: Molecules (MDPI), 2024.
    • Relevance: Validates the Paraformaldehyde/NaOMe/NaBH4 reductive amin
  • General Reductive Amination Protocols

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride in the Synthesis of Secondary and Tertiary Amines.
    • Source: Journal of Organic Chemistry.[9][10]

    • Relevance: Foundational mechanism for selective mono-alkyl
  • Indazole Chemistry Review

    • Title: Recent Progress in the Synthesis of Indazoles.[11][12][13]

    • Source: Organic Chemistry Portal.
    • Relevance: Structural properties and tautomerism of 1H-indazoles.[14]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

cross-reactivity studies of N-Methyl-1H-indazol-6-amine hydrochloride

An In-Depth Technical Guide to Assessing the Cross-Reactivity of N-Methyl-1H-indazol-6-amine hydrochloride A Comparative Analysis for Preclinical Drug Development As Senior Application Scientists, we understand that the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the Cross-Reactivity of N-Methyl-1H-indazol-6-amine hydrochloride

A Comparative Analysis for Preclinical Drug Development

As Senior Application Scientists, we understand that the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. One of the most critical hurdles in early-stage development is understanding a compound's selectivity. This guide provides a comprehensive framework for evaluating the cross-reactivity of N-Methyl-1H-indazol-6-amine hydrochloride, a novel indazole-based compound with therapeutic potential. By contextualizing its performance against established inhibitors, we offer a robust methodology for researchers, scientists, and drug development professionals to assess its specificity and anticipate potential off-target effects.

For the purpose of this illustrative guide, we will hypothesize that N-Methyl-1H-indazol-6-amine hydrochloride (referred to as "Compound-X") has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and a validated target in oncology. This guide will compare its selectivity profile against two well-established multi-kinase inhibitors, Sunitinib and Sorafenib, which are also known to target VEGFR2.

The Imperative of Selectivity Profiling

A compound's efficacy is intrinsically linked to its ability to modulate its intended target. However, its safety profile is largely determined by its interactions with unintended targets. Off-target binding can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, comprehensive cross-reactivity studies are not merely a regulatory checkbox but a fundamental component of a successful drug discovery campaign. They provide the data necessary to build a strong safety case and can even uncover novel therapeutic applications.

Experimental Approach: A Two-Tiered Strategy for Comprehensive Profiling

We advocate for a two-tiered approach to thoroughly characterize the selectivity of Compound-X. This strategy combines a broad, high-throughput in vitro screen with a target engagement validation in a cellular context.

  • In Vitro Kinase Panel Screening: This initial step provides a broad overview of the compound's activity against a large and diverse panel of kinases.

  • Cellular Thermal Shift Assay (CETSA): This method verifies target engagement within the complex milieu of a living cell and helps to identify physiologically relevant off-targets.

In Vitro Kinase Panel Screening: Mapping the Kinome Interaction Landscape

The rationale behind this experiment is to rapidly identify potential off-target interactions by screening Compound-X against a wide array of purified kinases. This is typically performed at a single high concentration (e.g., 1 or 10 µM) to cast a wide net, followed by dose-response curves for any identified "hits" to determine their potency (IC50).

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-X, Sunitinib, and Sorafenib in 100% DMSO. From this, create a series of dilutions to be used for the assay.

  • Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and ATP (radiolabeled with ³³P-ATP).

  • Assay Initiation: Add the test compounds at the desired final concentrations to the kinase reaction mixtures. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction plates at 30°C for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Assay Termination: Stop the reaction by adding a stop solution, typically a high concentration of EDTA, which chelates the Mg²⁺ required for kinase activity.

  • Substrate Capture: Spot the reaction mixtures onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted ³³P-ATP will not.

  • Washing: Wash the membranes extensively with a wash buffer (e.g., phosphoric acid) to remove any unbound ³³P-ATP.

  • Detection: Measure the amount of incorporated radiolabel on the dried membranes using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series (Compound-X, Sunitinib, Sorafenib) reaction Incubate Compounds with Kinase Mix compound_prep->reaction Add to wells kinase_prep Kinase Reaction Mix (Kinase, Substrate, ³³P-ATP) kinase_prep->reaction termination Terminate Reaction (EDTA) reaction->termination capture Spot onto Membrane & Wash termination->capture detection Scintillation Counting capture->detection analysis Calculate % Inhibition & IC50 Values detection->analysis

Caption: Workflow for radiometric kinase panel screening.

The following table presents hypothetical data from a screen of Compound-X, Sunitinib, and Sorafenib against a selection of kinases at a concentration of 1 µM.

Kinase TargetCompound-X (% Inhibition)Sunitinib (% Inhibition)Sorafenib (% Inhibition)
VEGFR2 95 98 92
PDGFRβ859665
c-KIT789425
FLT3658815
RET458575
BRAF101590
c-RAF51288
SRC305520
ABL1154010

Interpretation: This hypothetical data suggests that while all three compounds potently inhibit the primary target, VEGFR2, Compound-X displays a more selective profile compared to Sunitinib and Sorafenib. Sunitinib shows significant activity against a broader range of receptor tyrosine kinases (PDGFRβ, c-KIT, FLT3, RET), while Sorafenib strongly inhibits the RAF family of kinases. Compound-X, in this scenario, shows moderate off-target activity but appears to be less promiscuous than the established drugs, which would be a desirable characteristic.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful technique that assesses the thermal stability of proteins in response to ligand binding. The principle is that a protein bound to its ligand will be more resistant to thermal denaturation. This allows for the confirmation of target engagement in intact cells or even tissues, providing a more physiologically relevant measure of a compound's activity.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs, which endogenously express VEGFR2) to near confluency. Treat the cells with Compound-X, Sunitinib, Sorafenib, or a vehicle control (DMSO) at various concentrations for a defined period (e.g., 1-2 hours).

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein (VEGFR2) and any suspected off-target proteins using a specific and sensitive method like Western Blotting or ELISA.

  • Data Analysis: For each compound and concentration, plot the amount of soluble protein as a function of temperature. The resulting curve is a "melting curve." A shift in this curve to a higher temperature in the presence of a compound indicates thermal stabilization and therefore, target engagement. The change in the melting temperature (ΔTm) is a measure of the compound's binding affinity in the cellular environment.

G cluster_cell_prep Cell Preparation & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture Cells treatment Treat with Compounds (Compound-X, Comparators, Vehicle) cell_culture->treatment heating Heat Cell Suspensions (Temperature Gradient) treatment->heating lysis Lyse Cells (Freeze-Thaw) heating->lysis centrifugation Separate Soluble Fraction (High-Speed Centrifugation) lysis->centrifugation detection Quantify Soluble Protein (Western Blot / ELISA) centrifugation->detection analysis Plot Melting Curves & Determine ΔTm detection->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

The following table shows hypothetical CETSA data for the primary target, VEGFR2, in HUVEC cells treated with 10 µM of each compound.

CompoundMelting Temperature (Tm) of VEGFR2 (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)52.5-
Compound-X 58.0 +5.5
Sunitinib58.8+6.3
Sorafenib57.2+4.7

Interpretation: The significant positive thermal shifts (ΔTm) for all three compounds confirm that they effectively engage and stabilize VEGFR2 in a cellular context. The magnitude of the shift can be correlated with binding affinity, suggesting that in this hypothetical scenario, Sunitinib has the strongest target engagement, followed closely by Compound-X and then Sorafenib. This cellular data validates the in vitro findings for the primary target. Similar CETSA experiments could be performed for the off-targets identified in the kinase screen to confirm their relevance in a cellular environment.

Conclusion and Future Directions

This guide has outlined a robust, two-tiered strategy for the comprehensive cross-reactivity profiling of N-Methyl-1H-indazol-6-amine hydrochloride (Compound-X). By combining broad in vitro screening with cellular target engagement validation, researchers can build a detailed and reliable picture of a compound's selectivity.

Our hypothetical data illustrates a scenario where Compound-X is a potent and, importantly, a more selective inhibitor of VEGFR2 compared to established drugs like Sunitinib and Sorafenib. Such a profile would be highly encouraging, suggesting the potential for a better-tolerated therapeutic with a wider therapeutic index.

The next logical steps in the preclinical development of Compound-X would be:

  • Dose-Response Analysis: Determine the IC50 values for all significant off-targets identified in the initial screen.

  • Cell-Based Assays: Investigate the functional consequences of off-target inhibition in relevant cell lines.

  • In Vivo Studies: Assess the compound's efficacy and safety profile in animal models.

By employing the systematic approach detailed here, drug development professionals can make more informed decisions, de-risk their projects, and ultimately, increase the likelihood of bringing safer and more effective medicines to patients.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment (PPE) for Handling N-Methyl-1H-indazol-6-amine hydrochloride

This guide provides essential safety protocols and operational plans for the handling and disposal of N-Methyl-1H-indazol-6-amine hydrochloride. As a compound frequently utilized in pharmaceutical development and biochem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of N-Methyl-1H-indazol-6-amine hydrochloride. As a compound frequently utilized in pharmaceutical development and biochemical research, understanding its hazard profile is critical for ensuring laboratory safety.[1] The procedural guidance herein is synthesized from authoritative safety data sheets (SDS) for the parent molecule and structurally similar indazole amines, establishing a robust framework for risk mitigation.

Hazard Identification and Risk Assessment

N-Methyl-1H-indazol-6-amine hydrochloride and its analogs are classified as hazardous substances. The primary risks are associated with acute toxicity upon ingestion, skin and eye irritation, and potential respiratory tract irritation.[2] A thorough risk assessment is the foundational step before any handling of this compound. The causality behind stringent PPE requirements stems directly from this hazard profile; the primary goal is to prevent all routes of exposure—dermal, ocular, inhalation, and ingestion.

Table 1: GHS Hazard Classification Summary for Indazole Amines

Hazard Class GHS Hazard Statement Rationale for Concern & Protective Measures
Acute Toxicity, Oral H302: Harmful if swallowed [2][3] Accidental ingestion can lead to systemic toxicity. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and practicing thorough hand washing after handling.[3]
Skin Irritation H315: Causes skin irritation [2][3] Direct contact can cause localized inflammation, redness, and discomfort. This necessitates the use of chemical-resistant gloves and a protective lab coat to prevent any skin exposure.[3][4]
Serious Eye Irritation H319: Causes serious eye irritation [2][3] The compound can cause significant pain and potential damage if it comes into contact with the eyes. Chemical safety goggles are mandatory to shield against dust particles and splashes.
Acute Toxicity, Inhalation H332: Harmful if inhaled [2] Inhaling dust can be toxic and may lead to respiratory irritation.[2][5] All handling of the solid compound, especially weighing, must be performed in a certified chemical fume hood or a ventilated enclosure to minimize airborne particles.

| Respiratory Irritation | H335: May cause respiratory irritation [2] | Inhalation of dust can irritate the nose, throat, and lungs.[4][5] This reinforces the need for robust engineering controls like local exhaust ventilation. |

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-grounded system designed to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[5][6]

    • Expert Rationale: Goggles provide a full seal around the eyes, which is critical for protecting against fine dust particles that can easily bypass standard safety glasses. If there is a significant risk of splashing (e.g., during dissolution in solvents), a full-face shield should be worn in addition to safety goggles.

  • Skin and Body Protection:

    • Requirement: A fully-buttoned, long-sleeved laboratory coat must be worn. Chemical-resistant gloves (nitrile is a suitable choice) are required.

    • Expert Rationale: A lab coat provides a primary barrier against accidental spills on the torso and arms. Nitrile gloves are selected for their broad chemical resistance and dexterity. It is crucial to inspect gloves for any signs of degradation or punctures before use and to remove them using the proper technique to avoid contaminating the skin. Contaminated clothing must be removed immediately and washed before reuse.[5]

  • Respiratory Protection:

    • Requirement: All handling of the solid compound that may generate dust must be performed within a chemical fume hood or other ventilated enclosure.[3][4] If such engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.

    • Expert Rationale: The primary line of defense is always engineering controls. A respirator is a last resort. For weighing fine powders, a particulate respirator (e.g., N95) may be sufficient. If handling in conjunction with volatile solvents, a respirator with an organic vapor cartridge would be necessary. The choice must be based on a formal risk assessment of the specific procedure.

Procedural Protocol: PPE Donning and Doffing Sequence

The order of donning and doffing PPE is a critical procedure designed to prevent cross-contamination.

Donning (Putting On) PPE Workflow

This sequence ensures that the most protective items are fitted correctly and that gloves are put on last to keep them clean for handling primary containers.

G cluster_donning PPE Donning Sequence Step1 1. Lab Coat Ensure it is fully buttoned. Step2 2. Respirator (If Required) Perform a seal check. Step1->Step2 Step3 3. Goggles / Face Shield Adjust for a secure fit. Step2->Step3 Step4 4. Gloves Pull cuffs over lab coat sleeves. Step3->Step4

Caption: Workflow for correctly donning PPE before handling chemicals.

Doffing (Removing) PPE Workflow

This sequence is designed to remove the most contaminated items first, minimizing the risk of transferring chemical residue to your skin or clothing.

G cluster_doffing PPE Doffing Sequence StepA 1. Gloves Remove using glove-to-glove/ skin-to-skin technique. StepB 2. Goggles / Face Shield Handle by the strap; avoid touching the front. StepA->StepB StepC 3. Lab Coat Fold inward to contain contamination. StepB->StepC StepD 4. Respirator (If Required) Remove last, away from face. StepC->StepD

Caption: Workflow for safely removing PPE to prevent contamination.

Operational and Disposal Plans

Safe Handling and Storage
  • Ventilation: Always handle this material in a well-ventilated area, preferably a certified chemical fume hood, to minimize dust generation and accumulation.[3][4][5]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][4][5]

Emergency First Aid Procedures

Immediate action is required in case of exposure.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][4] If you feel unwell, call a POISON CENTER or doctor immediately.[3][7]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[4][7] If skin irritation persists, seek medical attention.[3]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do so. Continue rinsing. Immediately call a POISON CENTER or doctor.[7][8]

  • If Swallowed: Rinse mouth with water.[3][4] Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[3]

Spill Management
  • Action: Evacuate non-essential personnel. Ensure adequate ventilation.

  • Procedure: Wearing the full PPE described above, carefully sweep up the spilled solid, avoiding dust generation.[4][5] Collect the material into a suitable, labeled container for hazardous waste disposal.[4][6] Do not let the chemical enter drains.[3][9]

Waste Disposal
  • Classification: Waste from this material is classified as hazardous.[4]

  • Protocol: All waste, including the compound itself and any contaminated materials (gloves, wipes, containers), must be disposed of in accordance with local, state, and federal regulations.[3][8] Leave the chemical in its original container if possible and do not mix it with other waste.[8] Handle uncleaned empty containers as you would the product itself.[8] Entrust disposal to a licensed waste disposal company.[3]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Unknown Source. (2025). Provided via Search.
  • SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.
  • Safety Data Sheet - Unknown Source.Provided via Search.
  • MATERIAL SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem.PubChem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • MATERIAL SAFETY D
  • 6-Methyl-1H-indazol-5-amine SDS, 81115-45-9 Safety D
  • 1-Methyl-1H-indazol-6-yl-amine - Chem-Impex.Chem-Impex.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.